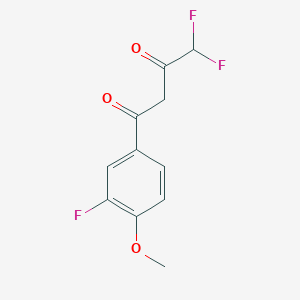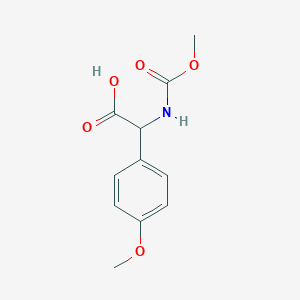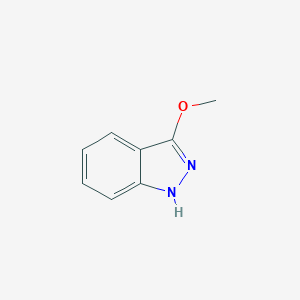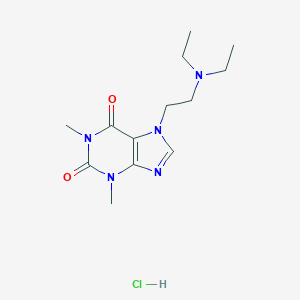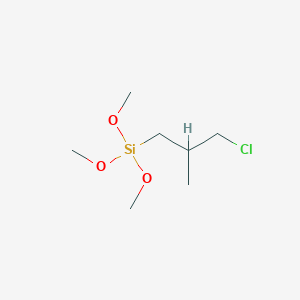
(3-Chloro-2-methylpropyl)-trimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Chloro-2-methylpropyl)-trimethoxysilane” is a chemical compound with the molecular formula C7H17ClO3Si and a molecular weight of 212.74 g/mol .
Synthesis Analysis
The synthesis of “(3-Chloro-2-methylpropyl)-trimethoxysilane” involves a reaction in methanol at 120℃ for 30 hours . The reaction involves 225 grams of -3-chloro-2-methylpropyl-trimethoxysilane (1.1 mole), 295 grams of dimethyloctadecylamine (1.0 mole), and 100 grams of methanol .Molecular Structure Analysis
The molecular structure of “(3-Chloro-2-methylpropyl)-trimethoxysilane” contains a total of 28 bonds, including 11 non-H bonds and 5 rotatable bonds .Chemical Reactions Analysis
The chemical reactions involving “(3-Chloro-2-methylpropyl)-trimethoxysilane” include its reaction with dimethyloctadecylamine in methanol at 120℃ for 30 hours . The product of this reaction is miscible with water in all proportions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Chloro-2-methylpropyl)-trimethoxysilane” include a molecular weight of 212.75 and a molecular formula of C7H17ClO3Si .Applications De Recherche Scientifique
Synthesis of Cyclobutanone
This compound has been used as a reactant in the synthesis of cyclobutanone . Cyclobutanone is a valuable compound in organic chemistry and is used in various synthetic applications.
Production of Plastics
(3-Chloro-2-methylpropyl)-trimethoxysilane serves as an intermediate in the production of plastics . Its unique properties make it a valuable component in the development of new plastic materials.
Pharmaceuticals
This compound is also used in the pharmaceutical industry . It can serve as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Chemicals
It is used as an intermediate in the production of other organic chemicals . This makes it a versatile compound in the field of organic chemistry.
Halogenated Compound Research
The compound’s halogenated structure makes it a valuable asset for researchers and chemists in the field of halogenated compound research .
Chemical Industry
Given its unique molecular structure and exceptional purity, this compound holds the key to unlocking new frontiers in scientific research and development . It’s used in various chemical industries for the production of different compounds.
Mécanisme D'action
Target of Action
As a silane coupling agent, it is generally used to promote adhesion between dissimilar materials in various applications, such as glass, metals, and fillers .
Mode of Action
The mode of action of (3-Chloro-2-methylpropyl)-trimethoxysilane involves the formation of a durable bond between organic and inorganic materials. The trimethoxysilane group can hydrolyze to form silanols, which can then condense with other silanols or bind to hydroxyl groups on the surface of inorganic materials. The 3-chloro-2-methylpropyl group interacts with organic materials, thus bridging the gap between the two .
Biochemical Pathways
The hydrolysis and condensation reactions it undergoes can be considered part of its biochemical pathway .
Result of Action
The primary result of the action of (3-Chloro-2-methylpropyl)-trimethoxysilane is the formation of a strong and durable bond between organic and inorganic materials. This can enhance the properties of composite materials, such as their mechanical strength, thermal stability, and resistance to environmental degradation .
Action Environment
The action of (3-Chloro-2-methylpropyl)-trimethoxysilane can be influenced by various environmental factors. For instance, the presence of moisture can accelerate the hydrolysis and condensation reactions. Additionally, the pH of the environment can affect the rate of these reactions. The stability of the compound can also be affected by exposure to heat and light .
Propriétés
IUPAC Name |
(3-chloro-2-methylpropyl)-trimethoxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClO3Si/c1-7(5-8)6-12(9-2,10-3)11-4/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBWSQWFKWFAIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](OC)(OC)OC)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-2-methylpropyl)-trimethoxysilane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

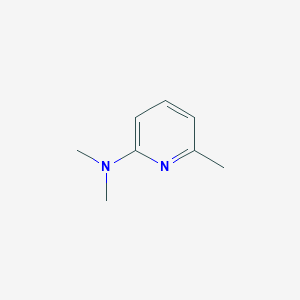
![5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B176653.png)
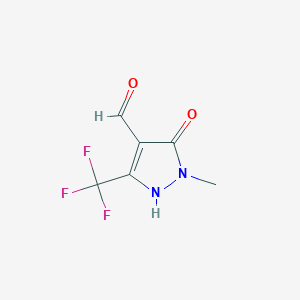
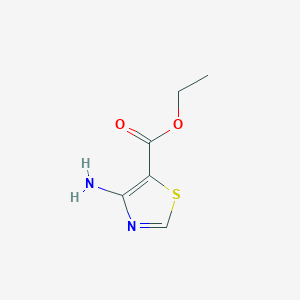
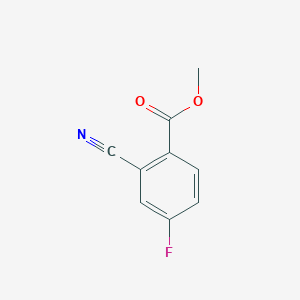

![2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B176671.png)

